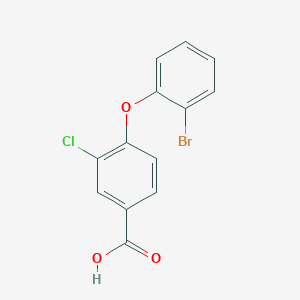

4-(2-Bromophenoxy)-3-chlorobenzoic acid

Description

4-(2-Bromophenoxy)-3-chlorobenzoic acid is a halogenated benzoic acid derivative featuring a bromophenoxy substituent at position 4 and a chlorine atom at position 3 on the benzene ring. The compound’s structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where halogenated aromatics are commonly utilized for their stability and bioactivity .

Properties

Molecular Formula |

C13H8BrClO3 |

|---|---|

Molecular Weight |

327.56 g/mol |

IUPAC Name |

4-(2-bromophenoxy)-3-chlorobenzoic acid |

InChI |

InChI=1S/C13H8BrClO3/c14-9-3-1-2-4-11(9)18-12-6-5-8(13(16)17)7-10(12)15/h1-7H,(H,16,17) |

InChI Key |

HSORXIURUHLWLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(=O)O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoic Acids

| Compound | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 4-(2-Bromophenoxy)-3-chloro | 4-(2-Br-phenoxy), 3-Cl | ~327.5 (est.) | Carboxylic acid, ether |

| 3-Chlorobenzoic acid | 3-Cl | 156.57 | Carboxylic acid |

| 4-Bromobenzoic acid | 4-Br | 201.02 | Carboxylic acid |

| 4-Bromo-3-chlorobenzoic acid | 4-Br, 3-Cl | 235.46 | Carboxylic acid |

Supramolecular Interactions and Crystal Engineering

Halogen bonding and hydrogen bonding play critical roles in the solid-state behavior of halogenated benzoic acids:

- Cocrystal vs. Salt Formation: 3-Chlorobenzoic acid forms cocrystals with 4-amino-2-chloropyridine (ΔpH = 0.88), while 4-chlorobenzoic acid tends to form molecular salts (ΔpH = 1.74–1.87).

- Crystal Structure Variability : Isostructural compounds like 4-(4-chlorophenyl)thiazole derivatives exhibit identical packing despite halogen substitutions, whereas 3-chlorocinnamic acid and 3-bromocinnamic acid display divergent crystal structures. This highlights the unpredictable impact of halogen type on crystallinity .

Table 2: Supramolecular Properties of Selected Compounds

| Compound | Interaction Type | Biological Activity (Antibacterial) |

|---|---|---|

| 3-Chlorobenzoic acid cocrystal | Halogen/H-bonding | Moderate |

| 4-Chlorobenzoic acid salt | Ionic + H-bonding | Higher than cocrystal |

| 4-Bromo-3-chlorobenzoic acid | Halogen bonding (Br···N/O) | Not reported |

Q & A

Q. Methodological Answer :

- Synthetic Route : A two-step approach is recommended:

- Catalyst Optimization : Use CuI (5–10 mol%) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

- Yield Improvement : Purify via recrystallization in ethanol/water (70:30) to achieve >90% purity. Avoid prolonged heating to prevent decarboxylation .

Basic: How should researchers approach the purification of this compound when dealing with byproducts from Ullmann-type coupling reactions?

Q. Methodological Answer :

- Byproduct Identification : Common impurities include unreacted starting materials and dimerized side products. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to profile impurities .

- Purification Strategies :

- Validation : Confirm purity via melting point (mp ~145–148°C) and ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) .

Advanced: What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Q. Methodological Answer :

- Controlled Solubility Studies :

- Prepare saturated solutions in DMSO, THF, and EtOH at 25°C.

- Quantify solubility via UV-Vis spectroscopy (λmax = 265 nm) against a calibration curve .

- Data Reconciliation : Account for solvent polarity and hydrogen-bonding capacity. For example, higher solubility in DMSO (ε = 47) vs. THF (ε = 7.5) aligns with its polar carboxylic acid group .

- Temperature Dependence : Use differential scanning calorimetry (DSC) to correlate solubility with thermal stability .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Q. Methodological Answer :

- DFT Modeling :

- Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. The bromine atom at the ortho position creates steric hindrance, reducing reactivity compared to para-substituted analogs .

- Calculate Fukui indices to identify electrophilic centers. The chlorine atom at position 3 shows higher susceptibility to substitution .

- Validation : Compare predicted reaction sites with experimental outcomes (e.g., SNAr with morpholine at 80°C in DMF) .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound, especially distinguishing positional isomers?

Q. Methodological Answer :

- ¹³C NMR : Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 314.9412 (calculated for C₁₃H₇BrClO₃) .

- IR Spectroscopy : Strong O-H stretch at ~2500–3000 cm⁻¹ (carboxylic acid) and C=O stretch at ~1680 cm⁻¹ .

Advanced: How does the steric and electronic profile of this compound influence its potential as a ligand in coordination chemistry?

Q. Methodological Answer :

- Steric Effects : The bulky bromophenoxy group limits binding to metal centers with small coordination spheres (e.g., Cu²⁺ vs. Pd²⁺). Use X-ray crystallography to analyze metal-ligand bond angles .

- Electronic Effects : The electron-withdrawing chlorine and bromine substituents enhance Lewis acidity at the carboxylic oxygen, favoring chelation with transition metals.

- Application Example : Test ligand performance in Suzuki-Miyaura coupling; compare catalytic activity with analogous ligands lacking bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.